![molecular formula C11H12BrFO B7869713 1-(4-Bromo-2-fluorophenyl)pentan-2-one](/img/structure/B7869713.png)
1-(4-Bromo-2-fluorophenyl)pentan-2-one
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Overview
Description
1-(4-Bromo-2-fluorophenyl)pentan-2-one is an organic compound characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pentan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)pentan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 4-bromo-2-fluorobromobenzene and magnesium, can be reacted with pentanone to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development and as a potential therapeutic agent.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-bromophenyl)pentan-2-one
1-(2-fluorophenyl)pentan-2-one
1-(4-chlorophenyl)pentan-2-one
1-(2-bromophenyl)pentan-2-one
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Biological Activity
1-(4-Bromo-2-fluorophenyl)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by a pentanone structure with a brominated and fluorinated phenyl group. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-2-fluorobenzaldehyde and a suitable pentanone derivative.
- Reaction Conditions : Common methods include Friedel-Crafts acylation or direct alkylation reactions, often facilitated by Lewis acids like aluminum chloride.
- Yield and Purity : The final product's purity is confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 20 | 16 µg/mL |
C. albicans | 18 | 64 µg/mL |
Anticancer Activity
Another significant aspect of this compound is its anticancer potential. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
A recent study evaluated the compound's effects on human non-small cell lung cancer (A549) cells, revealing an IC50 value comparable to established chemotherapeutics.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 5.5 | Induction of apoptosis via mitochondrial pathways |
5-Fluorouracil | 4.98 | Inhibition of RNA synthesis |
Case Study 1: Synthesis and Biological Evaluation
In a study published in Molecules, researchers synthesized several analogs of halogenated phenyl ketones, including this compound. They assessed their biological activities against various cancer cell lines, finding that the compound exhibited significant cytotoxic effects, particularly through the activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of halogenated compounds, where this compound was tested against multi-drug resistant strains. The results demonstrated its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMGALBSESUVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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